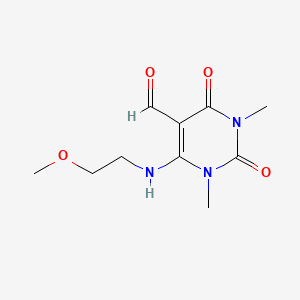
6-((2-Methoxyethyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde
説明
6-((2-Methoxyethyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde is a useful research compound. Its molecular formula is C10H15N3O4 and its molecular weight is 241.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
6-((2-Methoxyethyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde, commonly referred to by its CAS number 1018301-05-7, is a compound with significant potential in medicinal chemistry due to its unique structure and biological activities. This compound is a derivative of pyrimidine and features an amino group, two methyl groups, and a carbaldehyde group attached to a tetrahydropyrimidine ring.
| Property | Value |
|---|---|
| Molecular Formula | C10H15N3O4 |
| Molecular Weight | 241.24 g/mol |
| Melting Point | 136-141 °C |
| Purity | 95%+ |
The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. It acts as an enzyme inhibitor , binding to the active sites of specific enzymes and blocking their activity. This inhibition can disrupt metabolic pathways and has potential therapeutic implications in treating various diseases.
Therapeutic Potential
Research indicates that this compound may exhibit several therapeutic properties:
- Antitumor Activity : Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Antiviral Properties : Investigations into its antiviral capabilities indicate potential effectiveness against certain viral infections by interfering with viral replication processes.
- Enzyme Inhibition : The compound has been explored for its ability to inhibit enzymes involved in critical metabolic pathways, which could be beneficial in drug development for metabolic disorders.
Case Studies and Research Findings
- Antitumor Activity : A study conducted on various cancer cell lines demonstrated that this compound significantly reduced cell viability in vitro. The mechanism was attributed to the induction of apoptosis and inhibition of specific signaling pathways involved in cell survival .
- Antiviral Effects : In vitro experiments showed that this compound could inhibit the replication of certain viruses by targeting viral enzymes necessary for their life cycle. This opens avenues for further research into its use as an antiviral agent .
- Enzyme Interaction Studies : Research focusing on enzyme kinetics revealed that the compound effectively inhibits key enzymes involved in nucleotide synthesis. This inhibition leads to decreased availability of nucleotides required for DNA and RNA synthesis in rapidly dividing cells .
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound in biological applications, it is essential to compare it with similar compounds:
| Compound | Key Differences | Biological Activity |
|---|---|---|
| 1,3-Dimethyluracil | Lacks amino and carbaldehyde groups | Less reactive; limited biological activity |
| 6-Amino-1,3-dimethyluracil | Similar structure but without carbaldehyde group | Antitumor activity noted |
| Caffeine Impurity B | Different functional groups; less diverse reactivity | Primarily stimulant effects |
科学的研究の応用
Medicinal Chemistry
6-((2-Methoxyethyl)amino)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carbaldehyde has been investigated for its potential as an antitumor agent . Studies have shown that derivatives of this compound exhibit cytotoxic activity against various cancer cell lines. The mechanism of action is believed to involve the inhibition of key enzymes involved in nucleic acid synthesis.
Antiviral Activity
Research indicates that this compound may possess antiviral properties. Preliminary studies suggest it could inhibit viral replication through interference with viral polymerases or proteases. This application is particularly relevant in the context of emerging viral diseases.
Neuropharmacology
There is growing interest in the neuropharmacological effects of this compound. It has been studied for its potential to modulate neurotransmitter systems, which could lead to therapeutic applications in treating neurological disorders such as anxiety and depression.
Material Science
In addition to its biological applications, this compound has potential uses in material science. Its unique chemical structure allows it to be incorporated into polymer matrices for developing smart materials with responsive properties.
Case Studies
特性
IUPAC Name |
4-(2-methoxyethylamino)-1,3-dimethyl-2,6-dioxopyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-12-8(11-4-5-17-3)7(6-14)9(15)13(2)10(12)16/h6,11H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSURXRBHEILVMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C=O)NCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















